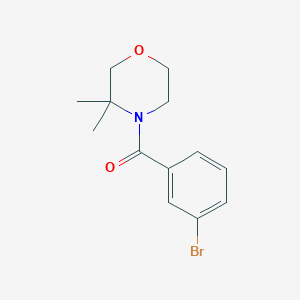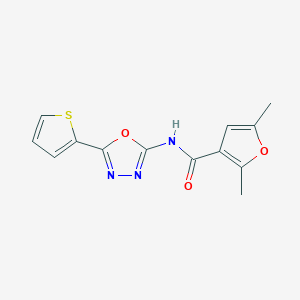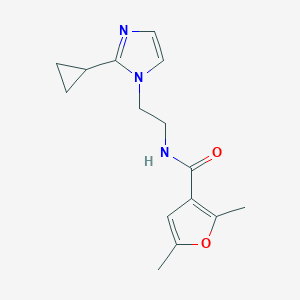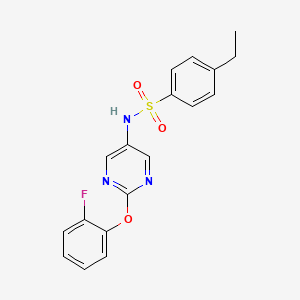![molecular formula C13H23NO5 B2939137 3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid CAS No. 1909288-53-4](/img/structure/B2939137.png)
3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid” is a complex organic molecule. It contains a total of 45 bonds, including 22 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 1 five-membered ring. The functional groups present in this molecule include 2 aliphatic carboxylic acids, 1 aliphatic (thio-) carbamate, 2 hydroxyl groups, and 1 aliphatic ether .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a five-membered oxazolidine ring. The presence of the oxazolidine ring, which is a heterocyclic compound containing nitrogen and oxygen, adds to the complexity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.33 and a molecular formula of C13H23NO5 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
The compound is utilized in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs). It's involved in the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids, leading to products that can be converted into chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).
Synthesis of D-ribo-phytosphingosine
It plays a role in the high-yield synthesis of D-ribo-phytosphingosine, a compound with relevance in biochemistry and pharmacology. This involves a process using microwave-enhanced cross metathesis as a key step in chain elongation (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Chiral Auxiliary in Synthesis
The compound is used as a chiral auxiliary in the synthesis of various organic compounds. This includes the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone, highlighting its versatility in organic synthesis (Brenner, Vecchia, Leutert, & Seebach, 2003).
Enantioselective Synthesis of Amino Acid Derivatives
It's utilized in the enantioselective synthesis of amino acid derivatives, specifically β-alanine derivatives. This synthesis involves electrophilic attack upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, showcasing its importance in the production of chiral amino acids (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
Preparation of Chiral Oxazolidin-2-ones
The compound is involved in the one-pot preparation of chiral oxazolidin-2-ones, which are valuable both as chiral auxiliaries and for their biological activity in pharmaceuticals (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).
Synthesis of Functionalized Amino Acid Derivatives
It has been used in the synthesis of functionalized amino acid derivatives, which were evaluated for their potential as anticancer agents. This highlights its role in the development of new pharmaceutical compounds (Kumar et al., 2009).
properties
IUPAC Name |
3-[(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(6-7-10(15)16)8-18-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCSPPQQGFVQPU-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCC(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)CCC(=O)O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)
![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)




![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)

